5-(Biotinamido)pentylamine

Catalog No.
S581505
CAS No.
115416-38-1
M.F
C15H28N4O2S
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Biotinamido)pentylamine

CAS Number

115416-38-1

Product Name

5-(Biotinamido)pentylamine

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-aminopentyl)pentanamide

Molecular Formula

C15H28N4O2S

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1

InChI Key

CCSGGWGTGOLEHK-OBJOEFQTSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2

Synonyms

(3aS,4S,6aR)-N-(5-Aminopentyl)hexahydro-2-oxo-thieno[3,4-d]imidazole-4-pentanamide; Biotinyl Cadaverine; Cadaverine-X-biotin; N-(5-Aminopentyl)biotinamide;

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCN)NC(=O)N2

PROTAC Linker

5-(Biotinamido)pentylamine is an alkyl chain-based linker used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) []. PROTACs are molecules containing two ligands connected by a linker:

  • One ligand binds to the target protein.
  • The other ligand binds to an E3 ubiquitin ligase. []

E3 ubiquitin ligases are enzymes that tag proteins with ubiquitin, a molecule that marks proteins for degradation by the proteasome, a cellular machinery responsible for breaking down proteins []. By bringing the target protein and the E3 ubiquitin ligase in close proximity, the PROTAC molecule hijacks the cell's natural protein degradation pathway to selectively degrade the target protein [].

Tool for Studying Transglutaminase Activity

5-(Biotinamido)pentylamine has also been used as a probe for studying transglutaminase activity [, ]. Transglutaminases are enzymes that catalyze various protein modifications, including crosslinking proteins, incorporating amines into proteins, and deamidating specific amino acids [].

Researchers utilize 5-(Biotinamido)pentylamine's properties for studying transglutaminase activity in two ways:

  • Biotinylation: The molecule contains a biotin group, a small molecule that can bind avidin with high affinity []. By incubating cell extracts with 5-(Biotinamido)pentylamine, researchers can identify proteins modified by transglutaminase. These modified proteins become biotinylated, allowing their isolation and identification using avidin-based techniques [, ].
  • Substrate Identification: Researchers can use 5-(Biotinamido)pentylamine to identify new protein substrates for transglutaminase. By analyzing the isolated and identified biotinylated proteins, researchers can determine which proteins are modified by transglutaminase in a specific cell extract [].

5-(Biotinamido)pentylamine is a biotin derivative characterized by its unique structure, which includes a pentylamine chain linked to a biotin moiety. Its chemical formula is C₁₅H₂₈N₄O₂S, and it is commonly used in biochemical research due to its ability to form covalent bonds with proteins and other biomolecules. This compound is particularly valuable in the development of various bioconjugates and as a linker in targeted drug delivery systems.

5-(Biotinamido)pentylamine functions as a linker molecule in PROTACs. PROTACs are bifunctional molecules containing three key domains:

  • Target protein binding group: This moiety recognizes and binds to the specific protein targeted for degradation.
  • Linker: 5-(Biotinamido)pentylamine acts as the linker, providing spatial separation and flexibility between the other two domains.
  • E3 ubiquitin ligase binding group: This domain interacts with E3 ubiquitin ligases, cellular enzymes that mark proteins for degradation by the proteasome [].

The mechanism of action of a PROTAC containing 5-(Biotinamido)pentylamine can be summarized as follows:

  • The target protein binding group binds to the specific protein targeted for degradation.
  • The linker region (5-(Biotinamido)pentylamine) allows the PROTAC molecule to reach the E3 ubiquitin ligase without steric hindrance.
  • The E3 ubiquitin ligase binding group interacts with the E3 ligase, recruiting it to the target protein complex.
  • The E3 ligase transfers ubiquitin molecules onto the target protein, marking it for degradation by the proteasome [].

  • Acyltransferase Reactions: It can act as an acyl donor in reactions involving acyltransferases, allowing it to covalently attach to protein substrates at specific amino acids, particularly glutamine residues .
  • Conjugation Reactions: The amine group can engage in nucleophilic attacks, facilitating the conjugation of the compound to various biomolecules, enhancing their stability and functionality.
  • Crosslinking: It can also be utilized in crosslinking reactions to create stable linkages between proteins or between proteins and other molecules, which is essential for the development of complex biomolecular structures.

5-(Biotinamido)pentylamine exhibits notable biological activity due to its interaction with enzymes and proteins. It is primarily recognized for its role in:

  • Biotinylation: The compound serves as a biotinylating agent, enabling the tagging of proteins for detection or purification purposes.
  • Cellular Uptake: Its biotin component facilitates cellular uptake through specific receptors that recognize biotin, making it useful in drug delivery applications.
  • Enzyme Interaction: It can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways.

Several methods have been developed for synthesizing 5-(Biotinamido)pentylamine:

  • Amide Coupling: This method involves the reaction of biotin with pentylamine in the presence of coupling agents such as carbodiimides. This approach allows for high yields and purity.
  • Solid-Phase Synthesis: Utilizing solid-phase techniques can facilitate the synthesis of this compound by allowing sequential addition of reagents while minimizing purification steps.
  • Solution Phase Synthesis: Involves traditional organic synthesis methods where reactants are mixed in solution, followed by purification through chromatography.

5-(Biotinamido)pentylamine has diverse applications across various fields:

  • Bioconjugation: Used extensively for labeling proteins and peptides in research and diagnostics.
  • Drug Development: Acts as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, aiding in targeted degradation of specific proteins within cells .
  • Diagnostics: Employed in assays that require specific binding interactions, such as enzyme-linked immunosorbent assays (ELISA).

Interaction studies involving 5-(Biotinamido)pentylamine have highlighted its compatibility with various biomolecules:

  • Protein Binding Studies: Research indicates that this compound can effectively bind to streptavidin and other biotin-binding proteins, demonstrating its utility in affinity purification techniques.
  • Enzyme Inhibition Studies: Studies have shown that it can modulate the activity of certain enzymes by acting as an inhibitor or substrate analog, providing insights into enzyme mechanisms .

Several compounds share structural or functional similarities with 5-(Biotinamido)pentylamine. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
BiotinVitamin HEssential cofactor for carboxylase enzymes
PentylamineAliphatic AmineSimple amine structure without biotin attachment
3-(Biotinamido)propylamineShorter chainSimilar biotin attachment but shorter carbon chain
6-(Biotinamido)hexylamineLonger chainExtended carbon chain compared to pentylamine

5-(Biotinamido)pentylamine stands out due to its optimal length for effective protein interaction and its dual functionality as both a linker and a biotin tag, making it particularly versatile for biochemical applications.

Structural and Thermodynamic Basis of Biotin-Avidin Binding

The biotin-streptavidin interaction achieves a dissociation constant (Kd) of ~10⁻¹⁵ M, making it one of nature’s strongest non-covalent bonds. This arises from streptavidin’s tetrameric structure, which provides four symmetric binding pockets that envelop biotin’s ureido and thiophene rings through hydrogen bonding and hydrophobic interactions. Modifications to biotin’s valeric acid side chain, however, reduce binding affinity by two orders of magnitude while preserving specificity.

Engineering Challenges in Biotin Derivative Design

Early biotinylation strategies focused on carboxyl-group modifications, limiting applications requiring unmodified biotin for streptavidin recognition. The development of N-1′-functionalized derivatives like 5-(Biotinamido)pentylamine addressed this by relocating reactive groups to the ureido nitrogen (Fig. 1A). This preserves the critical thiophene and tetrahydroimidazole rings essential for streptavidin binding while introducing a 5-aminopentyl spacer arm.

Table 1: Key Physicochemical Properties of 5-(Biotinamido)pentylamine

PropertyValueSource
Molecular FormulaC₁₅H₂₈N₄O₂S
Molecular Weight328.47 g/mol
CAS Number115416-38-1
Solubility>10 mM in DMSO, <1 mM in H₂O
Streptavidin Kd~10⁻¹² M

5-(Biotinamido)pentylamine serves as a biotin-labeled amine donor in calcium-dependent transglutaminase reactions. The compound’s pentylamine moiety replaces the ε-amino group of lysine residues, enabling covalent binding to the γ-carboxamide group of glutamine residues within proteins [1] [8]. This reaction generates biotinylated protein adducts, which can be isolated via avidin-affinity chromatography for downstream analysis [8]. For example, in HT29 colon cancer cell extracts, endogenous TGase utilized 5-(biotinamido)pentylamine to label fructose-1,6-bisphosphate aldolase A, confirming its role as a cellular substrate [8].

The specificity of this compound for tissue transglutaminase (TG2) over plasma transglutaminase (Factor XIIIa) has been demonstrated in comparative studies. When applied to peptide substrates such as EDGFFKI (derived from fibrillin-1), 5-(biotinamido)pentylamine facilitated crosslinking exclusively at glutamine residues in the presence of TG2, with no reactivity observed with Factor XIIIa [2]. This selectivity aligns with the natural substrate preferences of TG2 in extracellular matrix remodeling [2]. Furthermore, the biotin tag introduced by the compound allows for visualization of TGase activity in tissue sections, providing a spatial resolution of enzyme activity in biological samples [2].

Identification of Glutamine Residue Reactivity in Osteopontin Polymerization

Osteopontin (OPN), a multifunctional phosphoprotein, undergoes TG2-mediated polymerization through specific glutamine and lysine residues. Using 5-(biotinamido)pentylamine, researchers identified four major reactive glutamines in human OPN: Gln34, Gln42, Gln193, and Gln248 [7]. These residues are distributed across both the N-terminal integrin-binding domain (Gln34, Gln42) and the C-terminal region (Gln193, Gln248) [7]. The compound’s biotin tag enabled precise mapping via mass spectrometry, revealing that polymerization requires crosslinking between the N- and C-terminal domains [7].

Table 1: TG2-Reactive Glutamine Residues in Human Osteopontin

ResidueDomainFunctional Context
Gln34N-terminalNear RGD integrin-binding motif
Gln42N-terminalAdjacent to SVVYGLR sequence
Gln193C-terminalWithin thrombin-cleavage region
Gln248C-terminalProximal to calcium-binding sites

Notably, while the N-terminal domain mediates cell adhesion via integrins, full-length OPN’s polymerization depends on C-terminal glutamines [7]. This spatial segregation suggests that TG2-mediated crosslinking stabilizes OPN’s tertiary structure, enhancing its biological activity in mineralized tissues [3] [7].

Comparative Analysis of Crosslinking Efficiency in N-Terminal vs. C-Terminal Domains

The efficiency of TG2-mediated crosslinking varies significantly between protein domains, as demonstrated in fibrinogen and OPN. In fibrinogen, 5-(biotinamido)pentylamine labeling revealed hybrid Aα·γ crosslinks involving glutamines 398/399 in the γ-chain C-terminus and lysines 413/418/421 in the Aα-chain [4]. These interactions stabilize the αC domains, reducing fibrinopeptide release rates during thrombin-induced clotting [4].

Conversely, in OPN, the C-terminal glutamines (Gln193, Gln248) exhibit higher crosslinking activity than N-terminal residues [7]. This disparity arises from structural constraints: the N-terminal domain’s compact, integrin-binding conformation limits TG2 access, whereas the flexible C-terminal region permits efficient glutamine-lysine pairing [7].

Table 2: Domain-Specific Crosslinking Efficiency in Fibrinogen and Osteopontin

ProteinDomainReactive ResiduesCrosslinking Efficiency
FibrinogenAα-chainLys413, Lys418, Lys421Moderate (1.6 moles/mole)
Fibrinogenγ-chainGln398, Gln399High
OsteopontinN-terminalGln34, Gln42Low
OsteopontinC-terminalGln193, Gln248High

These findings underscore the influence of protein topology on TG2 activity. Flexible regions with solvent-exposed glutamines, such as fibrinogen’s γ-chain and OPN’s C-terminus, are preferentially modified, while structured domains exhibit reduced reactivity [4] [7].

XLogP3

0.2

Other CAS

115416-38-1

Wikipedia

5-(Biotinamido)pentylamine

Dates

Last modified: 08-15-2023

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